5-(3-Bromo-4-fluorophenyl)-1,3-oxazole
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Overview
Description
5-(3-Bromo-4-fluorophenyl)-1,3-oxazole is a heterocyclic compound that contains both bromine and fluorine atoms attached to a phenyl ring, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole typically involves the reaction of 3-bromo-4-fluoroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the oxazole ring. The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or acetic acid for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-fluorophenyl)-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized to form oxazolone derivatives or reduced to form oxazolidine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted oxazole derivatives.
Oxidation Reactions: Formation of oxazolone derivatives.
Coupling Reactions: Formation of biaryl and styrene derivatives.
Scientific Research Applications
5-(3-Bromo-4-fluorophenyl)-1,3-oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorophenylboronic acid
- 3-Bromo-4-fluorophenylacetonitrile
- 3-Bromo-4-fluorophenol
Uniqueness
5-(3-Bromo-4-fluorophenyl)-1,3-oxazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable building block in various chemical syntheses and applications .
Properties
IUPAC Name |
5-(3-bromo-4-fluorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTRMARECBPXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CO2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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